N-(2-Morpholinoethyl)-1-naphthamide
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Overview
Description
N-(2-Morpholinoethyl)-1-naphthamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholinoethyl group attached to a naphthamide core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoethyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholinoethyl derivatives.
Scientific Research Applications
N-(2-Morpholinoethyl)-1-naphthamide has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its cytotoxic effects against cancer cells, showing potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by undergoing intramolecular charge transfer, which results in a change in fluorescence intensity in response to pH changes . Additionally, its cytotoxic effects against cancer cells are believed to be due to its ability to interfere with cellular processes, leading to cell death .
Comparison with Similar Compounds
N-(2-Morpholinoethyl)-1-naphthamide can be compared with other similar compounds such as:
N-(2-Morpholinoethyl)benzamide: Similar structure but with a benzamide core instead of a naphthamide core.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but with an additional naphthalen-2-yloxy group.
The uniqueness of this compound lies in its specific structural features that impart distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(18-8-9-19-10-12-21-13-11-19)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCXDSUNRVPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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